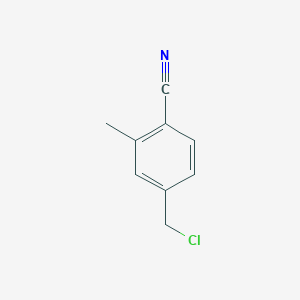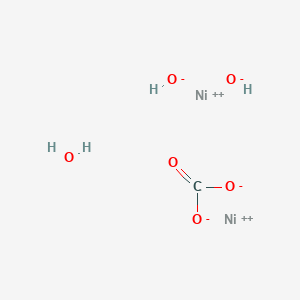
Nickel(ii) carbonate (basic) xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) carbonate (basic) xhydrate is a green powder that is insoluble in water. It is an important compound in various industrial applications, particularly in nickel electroplating and as an intermediate in the hydrometallurgical purification of nickel from its ores .
Synthetic Routes and Reaction Conditions:
- This compound can be synthesized by treating solutions of nickel sulfate with sodium carbonate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
- Another method involves the electrolytic oxidation of nickel in the presence of carbon dioxide, which results in the formation of the hydrated carbonate .
Industrial Production Methods:
- Industrially, this compound is produced by reacting nickel sulfate with sodium carbonate in large-scale reactors. The reaction is carefully monitored to maintain the appropriate temperature and pH levels to optimize yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to hydrolyze this compound.
Heat: Calcination typically requires temperatures above 205°C to drive off carbon dioxide and water.
Major Products:
Nickel Oxide: Formed during the calcination process.
Nickel(II) Ion Solutions: Produced during hydrolysis with acids.
Scientific Research Applications
Nickel(II) carbonate (basic) xhydrate has several scientific research applications:
Catalysis: It is used as a precursor to catalysts in various chemical reactions.
Electroplating: It serves as an intermediate in the electroplating of nickel, providing a smooth and durable nickel coating.
Ceramics: The compound is used in the production of ceramic colors and glazes.
Fuel Cells: It can be used as a substitute for fuel cell cathode catalysts to improve the efficiency and durability of fuel cells.
Nanomaterials: this compound is used to synthesize spinel nickel cobaltite nanoparticles for supercapacitor applications.
Mechanism of Action
The mechanism of action of nickel(II) carbonate (basic) xhydrate involves its ability to release nickel ions upon hydrolysis or decomposition. These nickel ions can then participate in various chemical reactions, such as catalysis or electroplating. The molecular targets and pathways involved depend on the specific application, such as the formation of nickel oxide during calcination or the deposition of nickel during electroplating .
Comparison with Similar Compounds
Nickel(II) Hydroxide: Similar in composition but differs in its applications and reactivity.
Nickel(II) Nitrate Hexahydrate: Another nickel compound used in different industrial processes.
Nickel(II) Carbonate (Simple): Lacks the additional hydroxide groups present in the basic form.
Uniqueness:
- Nickel(II) carbonate (basic) xhydrate is unique due to its combination of carbonate and hydroxide groups, which provide distinct properties and reactivity compared to other nickel compounds. Its ability to act as a precursor to various catalysts and its role in electroplating and ceramics make it a valuable compound in multiple industries .
Properties
Molecular Formula |
CH4Ni2O6 |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
nickel(2+);carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.2Ni.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4 |
InChI Key |
LBSDQQLUTNGZMV-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


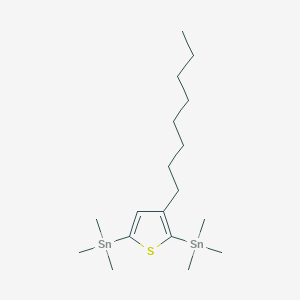
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
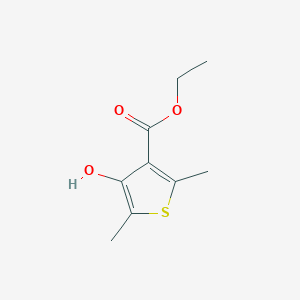
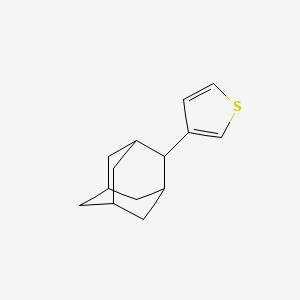
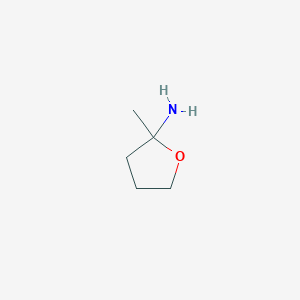
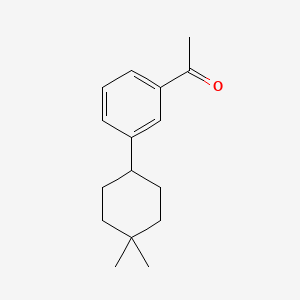
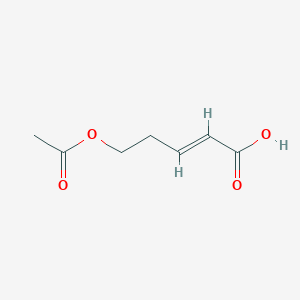

![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
![15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
![4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
![3-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B12844908.png)
